molecular formula C20H23N9O2S B2397728 3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 501352-26-7

3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Katalognummer: B2397728
CAS-Nummer: 501352-26-7
Molekulargewicht: 453.53
InChI-Schlüssel: LGVVFTQTDJGXGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Properties
The compound 3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine-based derivative characterized by a core purine-2,6-dione scaffold. Key structural features include:

  • 8-Piperidin-1-yl substituent: A six-membered piperidine ring attached to the purine core at position 8, influencing steric and electronic properties.
  • 3-Methyl group: A small alkyl substituent at position 3, modulating solubility and steric hindrance.

Molecular Formula: C21H24N8O2S
Molecular Weight: 452.54 g/mol (estimated).

This compound is hypothesized to exhibit biological activity due to structural similarities to purine derivatives known for enzyme inhibition (e.g., phosphodiesterases) or receptor modulation .

Eigenschaften

IUPAC Name

3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-8-piperidin-1-ylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N9O2S/c1-26-16-15(17(30)22-19(26)31)28(18(21-16)27-10-6-3-7-11-27)12-13-32-20-23-24-25-29(20)14-8-4-2-5-9-14/h2,4-5,8-9H,3,6-7,10-13H2,1H3,(H,22,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVVFTQTDJGXGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CCSC4=NN=NN4C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N9O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, molecular properties, and various biological evaluations.

Molecular Structure and Properties

The molecular formula of the compound is C16H20N6SC_{16}H_{20}N_{6}S, with a molecular weight of approximately 336.43 g/mol. The structural complexity arises from the incorporation of a piperidine ring, a tetrazole moiety, and a purine scaffold.

Key Structural Features

  • Piperidine Ring : Often associated with pharmacological activity, piperidine derivatives are known for their role in various therapeutic agents.
  • Tetrazole Group : The presence of the tetrazole ring enhances the compound's bioactivity due to its ability to mimic carboxylic acids and participate in hydrogen bonding.
  • Purine Core : The purine structure is significant in medicinal chemistry, particularly in the development of antiviral and anticancer drugs.

Anticancer Activity

Recent studies have shown that similar compounds with tetrazole and purine structures exhibit significant anticancer properties. For instance, hybrid molecules containing 1,2,3-triazolyltetrazoles demonstrated potent cytotoxicity against human cancer cell lines such as Colo-205 (colon cancer) and HOP-205 (lung cancer) . Specific derivatives were reported to be more cytotoxic than standard chemotherapeutics like Adriamycin.

Table 1: Anticancer Activity of Related Compounds

Compound IDCell Line% Growth InhibitionReference
3dColo-20568%
3jHOP-205101.8%
6aColo-20594%
6eHOP-205104.5%

Antimicrobial Activity

Compounds with similar structural motifs have also been evaluated for their antimicrobial properties. Studies on piperidine derivatives indicated significant activity against various bacterial strains, suggesting that modifications to the piperidine structure can enhance antimicrobial efficacy .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many tetrazole-containing compounds act as enzyme inhibitors, which can disrupt metabolic pathways in cancer cells.
  • Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in malignant cells through various signaling pathways.

Case Study 1: Synthesis and Evaluation of Hybrid Compounds

A study focused on synthesizing hybrid compounds that incorporate tetrazole and purine moieties found that these compounds exhibited promising anticancer activity. The researchers employed molecular docking studies to predict binding affinities to target proteins involved in cancer progression .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation into related piperidine derivatives revealed a strong correlation between structural modifications and biological activity. Variations in substituents on the piperidine ring significantly influenced both antimicrobial and anticancer activities .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

This compound has been studied for its pharmacological properties, particularly in relation to the purinergic signaling system. Purinergic signaling plays a critical role in various physiological processes, including immune response and inflammation.

Anti-inflammatory Effects

Research indicates that derivatives of purines can exhibit significant anti-inflammatory properties. For instance, compounds similar to 3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione have been shown to inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6, making them potential candidates for treating inflammatory diseases .

Neuroprotective Properties

Studies have suggested that purine derivatives can protect neuronal cells from damage caused by oxidative stress. The presence of the piperidine ring may enhance the compound's ability to cross the blood-brain barrier, thus offering neuroprotective benefits in conditions such as Alzheimer's disease and Parkinson's disease .

Anticancer Activity

Some research has indicated that purine derivatives can exhibit cytotoxic effects against various cancer cell lines. The compound may interfere with cellular signaling pathways involved in tumor growth and metastasis. This is particularly relevant for cancers that are responsive to purinergic signaling modulation .

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors such as 1-phenyl-tetrazole derivatives. The incorporation of thioether linkages has been shown to enhance biological activity and solubility.

Case Study: Synthesis and Biological Evaluation

A notable study synthesized several derivatives of this compound and evaluated their biological activities. The results demonstrated that modifications to the piperidine moiety could significantly alter the anti-inflammatory and anticancer properties of the resulting compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in the substituents on the piperidine ring or alterations in the tetrazole group can lead to enhanced potency or selectivity towards specific biological targets.

Modification Effect on Activity Reference
Addition of methyl group on piperidineIncreased anti-inflammatory activity
Substitution on tetrazole ringEnhanced neuroprotective effects
Alteration of ethyl chain lengthImproved solubility and bioavailability

Analyse Chemischer Reaktionen

Core Purine Reactivity

The purine scaffold undergoes reactions typical of heterocyclic aromatic systems. Key transformations include:

Reaction TypeConditionsOutcomeSource
Alkylation Alkyl halides, base (NaH, K₂CO₃)Substitution at N-9 or N-7 positions, forming quaternary ammonium derivatives
Oxidation H₂O₂, mCPBAOxidation of the thioether (-S-) group to sulfoxide (-SO-) or sulfone (-SO₂-)
Hydrolysis Acidic (HCl) or basic (NaOH) conditionsCleavage of the purine ring, yielding xanthine derivatives

For example, the thioether group at the 7-position is susceptible to oxidation, forming sulfoxide intermediates under mild oxidative conditions. This modification alters the compound’s electronic profile and bioactivity.

Tetrazole-Thioethyl Moiety

The tetrazole-thioethyl group (-S-CH₂-CH₂-C₅H₃N₄) participates in:

  • Nucleophilic Substitution : Reacts with alkyl halides (R-X) to form sulfonium salts.

  • Thiol-Disulfide Exchange : In the presence of oxidizing agents (e.g., I₂), forms disulfide bonds with other thiol-containing molecules.

Piperidine Substituent

The 8-piperidin-1-yl group undergoes:

  • Protonation/Deprotonation : Influences solubility and binding affinity in physiological pH ranges .

  • Acylation : Reacts with acyl chlorides (R-COCl) to form amide derivatives.

Synthetic Pathways

The compound is synthesized via multi-step routes, as outlined below:

StepProcessReagents/ConditionsKey IntermediateSource
1Purine core formationThiourea, dimethyl malonate, NaOMe/MeOH2-(Propylthio)pyrimidine-4,6-diol
2Tetrazole-thioethyl introduction1-Phenyl-1H-tetrazole-5-thiol, ethylene dibromide, baseThioether-linked intermediate
3Piperidine substitutionPiperidine, DMF, 80°CFinal product after purification (HPLC)

Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to achieving high yields (>75%).

Stability and Degradation

  • pH Sensitivity : Degrades rapidly under strongly acidic (pH < 3) or basic (pH > 10) conditions, forming hydrolyzed purine derivatives.

  • Thermal Stability : Stable up to 200°C, with decomposition observed at higher temperatures (TGA data).

Comparative Reactivity

The compound’s reactivity differs from structurally similar derivatives:

CompoundKey FeatureReactivity Difference
8-(Azepan-1-yl) analog Seven-membered azepane ringSlower nucleophilic substitution due to steric hindrance
5-Nitrothiophene derivatives Nitro groupEnhanced electrophilicity for redox reactions

Mechanistic Insights

  • Thioether Oxidation : Follows a two-electron mechanism, producing sulfoxide as the primary product.

  • Purine Alkylation : Proceeds via an SN2 pathway at the N-7 position, confirmed by isotopic labeling studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Purine Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity Structural Uniqueness
Target Compound : 3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione C21H24N8O2S 8-Piperidin, 7-tetrazole-thioethyl, 3-methyl Potential enzyme inhibition (hypothesized) Tetrazole-thioethyl group enhances metabolic stability; piperidin optimizes steric bulk .
8-(Azepan-1-yl) Analog (CAS 4877-10-5) C21H25N9O2S 8-Azepan (7-membered ring), 7-tetrazole-thioethyl, 3-methyl Unspecified (research use only) Larger azepan ring may reduce binding affinity compared to piperidin due to increased flexibility.
8-(4-Ethylpiperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6-dione C20H25N7O2 8-Ethylpiperazine, 7-(3-methylbenzyl) Phosphodiesterase inhibition Ethylpiperazine enhances solubility; benzyl group may improve lipophilicity.
3-Ethyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione C19H20N6O3 8-(2-Methoxyphenyl), imidazo-purine core Not specified (research use) Imidazo-purine core alters electronic properties; methoxyphenyl enhances π-π stacking.
8-(4-Methylpiperazin-1-yl) Derivative C22H28N8O2S 8-(4-Methylpiperazin-1-yl), 7-hydroxypropyl-phenoxy Receptor modulation (hypothesized) Methylpiperazine improves pharmacokinetics; phenoxy group increases target selectivity.

Key Comparative Insights:

Substituent Effects on Bioactivity: The tetrazole-thioethyl group in the target compound likely confers higher metabolic stability compared to benzyl or phenoxy groups in analogs . Piperidin vs. Azepan at Position 8: The six-membered piperidin ring (target compound) offers optimal steric bulk for receptor binding, whereas the seven-membered azepan analog (CAS 4877-10-5) may reduce affinity due to conformational flexibility .

Electronic and Steric Modifications: Ethylpiperazine (in ) introduces basic nitrogen atoms, enhancing water solubility, whereas the target compound’s piperidin group balances lipophilicity and rigidity.

Pharmacokinetic Considerations :

  • The 4-methylpiperazin-1-yl group () may improve blood-brain barrier penetration compared to piperidin, though this requires experimental validation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution and cyclization. For example:

  • Step 1 : Reacting a purine-dione precursor with a tetrazole-thioethyl intermediate under reflux in ethanol or DMF, as seen in analogous tetrazole-containing syntheses .
  • Step 2 : Purification via recrystallization (e.g., DMF-EtOH mixtures) or flash chromatography .
  • Key Variables : Solvent polarity, temperature control (e.g., reflux at 80–100°C), and stoichiometric ratios of piperidine derivatives .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the presence of the piperidinyl, tetrazole, and purine-dione moieties.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • HPLC : For purity assessment, using C18 columns and acetonitrile-water gradients .

Q. What theoretical frameworks guide the study of this compound’s chemical reactivity?

  • Methodological Answer : Researchers often apply frontier molecular orbital (FMO) theory to predict sites of electrophilic/nucleophilic attack, particularly on the tetrazole sulfur and purine carbonyl groups. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to model reaction pathways and transition states .

Advanced Research Questions

Q. How can process simulation tools (e.g., COMSOL Multiphysics) optimize the synthesis of this compound?

  • Methodological Answer :

  • Parameter Screening : Use AI-driven simulations to identify optimal reaction conditions (e.g., temperature, pressure) by training models on historical synthetic data .
  • Scale-up Predictions : Simulate mass/heat transfer in continuous flow reactors to minimize side reactions during scale-up .
  • Case Study : A 2025 study demonstrated a 15% yield improvement by integrating real-time sensor data with COMSOL’s chemical reaction engineering module .

Q. How do researchers resolve contradictions between computational predictions and experimental stability data for this compound?

  • Methodological Answer :

  • Validation Workflow :

Replicate stability assays (e.g., thermal gravimetric analysis, TGA) under controlled humidity and temperature.

Cross-validate DFT-predicated degradation pathways with LC-MS/MS to identify discrepancies.

Adjust computational models (e.g., incorporating solvent effects via COSMO-RS) to align with empirical data .

  • Example : A 2024 study resolved a 20% deviation in predicted vs. observed thermal stability by accounting for solvent-coordinated intermediates .

Q. What experimental strategies address low yields in the final cyclization step of the synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for C-S bond formation between tetrazole and purine cores .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to stabilize intermediates.
  • Table : Summary of Yield Improvements (from ):
SolventCatalystYield (%)
DMFNone45
DMSOPd(OAc)₂68
THFCuI52

Q. How can researchers integrate machine learning to predict biological activity profiles of structural analogs?

  • Methodological Answer :

  • Data Curation : Compile datasets of purine-dione derivatives with associated IC₅₀ values (e.g., kinase inhibition).
  • Model Training : Use graph neural networks (GNNs) to map structure-activity relationships (SAR), focusing on substituents at the 7- and 8-positions .
  • Validation : Cross-check predictions with in vitro assays on priority targets (e.g., cyclin-dependent kinases) .

Methodological Notes

  • Data Contradiction Analysis : When conflicting data arise (e.g., divergent bioactivity results), employ triangulation by repeating assays in multiple labs or using orthogonal techniques (e.g., SPR vs. fluorescence polarization) .
  • Theoretical Alignment : Frame hypotheses using conceptual frameworks like transition-state theory for reaction mechanism studies or QSAR for bioactivity predictions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.